molecular formula C21H23BrN2O4S B5008655 Butyl 4-({[(3-bromo-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoate

Butyl 4-({[(3-bromo-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoate

Cat. No.: B5008655
M. Wt: 479.4 g/mol
InChI Key: YYETXSDJSJLEMU-UHFFFAOYSA-N
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Description

Butyl 4-({[(3-bromo-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a butyl ester group, a brominated ethoxyphenyl moiety, and a carbamothioyl group attached to a benzoate core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-({[(3-bromo-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-bromo-4-ethoxybenzoic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with butyl 4-aminobenzoate in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-({[(3-bromo-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The ethoxyphenyl moiety can be oxidized to form corresponding phenolic derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxyphenyl moiety can yield phenolic derivatives, while substitution of the bromine atom can result in various substituted derivatives.

Scientific Research Applications

Butyl 4-({[(3-bromo-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butyl 4-({[(3-bromo-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoate involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target enzymes.

Comparison with Similar Compounds

Similar Compounds

  • Butyl 4-({[(3-bromo-4-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoate
  • Butyl 4-({[(3-bromo-4-hydroxyphenyl)carbonyl]carbamothioyl}amino)benzoate

Uniqueness

Butyl 4-({[(3-bromo-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoate is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds.

Properties

IUPAC Name

butyl 4-[(3-bromo-4-ethoxybenzoyl)carbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23BrN2O4S/c1-3-5-12-28-20(26)14-6-9-16(10-7-14)23-21(29)24-19(25)15-8-11-18(27-4-2)17(22)13-15/h6-11,13H,3-5,12H2,1-2H3,(H2,23,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYETXSDJSJLEMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=C(C=C2)OCC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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